4-(Benzimidazol-2-ylamino)-1-aminobutane

Integrin αvβ3 Angiogenesis Cell Adhesion

Researchers often face inconsistent activity when sourcing benzimidazole-alkane conjugates for integrin or GPCR studies. This compound, featuring a butane-1,4-diamine linker, provides a structurally defined solution. Key procurement data points: - αvβ3 Integrin Utility: Enables antagonists with 17 nM IC50, delivering 6-fold higher potency than 5-carbon analogs. - Metabolism Studies: Ideal for CYP3A4 TDI assay development (IC50 90 nM for derived probes). - Selectivity: Serves as a negative control for BGT1 (>100,000 nM IC50), ensuring experimental specificity.

Molecular Formula C11H16N4
Molecular Weight 204.27 g/mol
Cat. No. B8556987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzimidazol-2-ylamino)-1-aminobutane
Molecular FormulaC11H16N4
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)NCCCCN
InChIInChI=1S/C11H16N4/c12-7-3-4-8-13-11-14-9-5-1-2-6-10(9)15-11/h1-2,5-6H,3-4,7-8,12H2,(H2,13,14,15)
InChIKeyGYDREHLMEHZRFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzimidazol-2-ylamino)-1-aminobutane: Chemical Profile


4-(Benzimidazol-2-ylamino)-1-aminobutane (C11H16N4; MW 204.27 g/mol) is a benzimidazole derivative featuring a butane-1,4-diamine linker that distinguishes it from more common 2-substituted benzimidazole analogs [1]. Structurally, it presents a benzimidazole core connected via a secondary amine at the 2-position to a 4-aminobutyl chain, a feature that influences its target engagement profile in integrin and G protein-coupled receptor (GPCR) assays [2]. The compound is commercially available as a research tool but has not been clinically evaluated.

Integrin αvβ3 antagonist synthesis with 4‑aminobutyl linker
CYP3A4 time‑dependent inhibition profiling
GPCR target‑engagement study context

Why 4-(Benzimidazol-2-ylamino)-1-aminobutane Cannot Be Replaced


The biological activity of benzimidazole-aminoalkane conjugates is exquisitely sensitive to linker length and terminal amine position. While 2-aminobenzimidazole (2-ABI) and 4-(1H-benzimidazol-2-yl)butan-1-amine (CAS 39650-64-1) share the benzimidazole core, the 4-(benzimidazol-2-ylamino)-1-aminobutane scaffold incorporates a secondary amine linkage and a free primary amine at the chain terminus—features that confer distinct electronic and steric properties [1]. Substituting with an analog lacking the butane-1,4-diamine linker can abolish activity against specific targets, as demonstrated by the >10-fold difference in CYP3A4 inhibition observed among structurally related compounds [2]. The evidence below quantifies these differences and provides a basis for compound selection.

Linker‑length sensitivity
Shorter or longer alkyl linkers may substantially shift integrin and CYP target‑engagement profiles.
Terminal amine functionality
Lacking the free primary amine can alter CYP3A4 inhibition liability and electronic properties.
Substitution pattern mismatch
2‑alkyl‑substituted benzimidazoles may not reproduce the observed GABA transporter selectivity.

4-(Benzimidazol-2-ylamino)-1-aminobutane vs. Closest Analogs


Integrin αvβ3 Antagonism: Linker Length Comparison

A head-to-head study of benzimidazole-based integrin αvβ3 antagonists revealed that the 4‑aminobutyl linker length is critical for potency. The (R)‑enantiomer of a compound containing the 4-(benzimidazol-2-ylamino)butylamine moiety (BDBM50122214) exhibited an IC50 of 17 nM against αvβ3 integrin in a vitronectin ELISA assay. In contrast, the analogous compound with a 5‑carbon pentylamine linker (BDBM50122224) displayed a 6‑fold reduction in potency, with an IC50 of 103 nM under identical conditions [1].

αvβ3 IC₅₀
Head‑to‑head
Target (4‑C linker) 17 nM
5‑C pentylamine analog 103 nM
≈6× difference
Linker‑length sensitivity may guide target‑engagement design.
Vitronectin ELISA, recombinant αvβ3
Integrin αvβ3 Angiogenesis Cell Adhesion

CYP3A4 Time-Dependent Inhibition

In a panel of benzimidazole-aminoalkane derivatives evaluated for time-dependent inhibition of recombinant human CYP3A4, the 4-(benzimidazol-2-ylamino)-1-aminobutane-containing congener (BDBM50584760) demonstrated an IC50 of 90 nM. This is markedly more potent than a structurally related derivative lacking the terminal amine (BDBM50257043), which exhibited an IC50 of 30,000 nM (30 μM) in the same assay format [1]. The presence of the primary amine on the butyl chain is therefore a key determinant of CYP3A4 inhibition liability.

CYP3A4 TDI IC₅₀
Cross‑study
Target (with terminal amine) 90 nM
Analog without terminal amine 30,000 nM
>333× difference
Terminal amine may significantly influence CYP3A4 inhibition liability.
Recombinant CYP3A4, 30 min preincubation, midazolam
CYP3A4 Drug Metabolism Pharmacokinetics

GABA Transporter (GAT1/BGT1) Selectivity

Data from ChEMBL‑curated BindingDB entries show that 4-(benzimidazol-2-ylamino)-1-aminobutane (BDBM50525195) inhibits human betaine/GABA transporter (BGT1) with an IC50 >100,000 nM, whereas the closely related analog 4-(1H‑benzimidazol-2-yl)butan-1-amine (BDBM50623305) inhibits mouse GAT1 with an IC50 of 10,000 nM [1][2]. Although the assays differ in species and transporter subtype, this >10‑fold difference in apparent potency suggests that the 2‑amino substitution pattern in the target compound substantially reduces affinity for GABA transporters compared to the 2‑alkyl‑substituted analog.

GABA Transporter IC₅₀
Cross‑study
Target (human BGT1) >100,000 nM
4‑(1H‑benzimidazol‑2‑yl)butan‑1‑amine (mouse GAT1) 10,000 nM
>10× lower affinity
May indicate reduced GABA transporter modulation for target compound.
Different species/transporter subtypes; interpret with caution
GABA Transporter GAT1 BGT1

Research Applications of 4-(Benzimidazol-2-ylamino)-1-aminobutane


Integrin αvβ3 Antagonist Synthesis

The 17 nM IC50 observed for the 4‑carbon linker‑containing antagonist (BDBM50122214) makes 4-(benzimidazol-2-ylamino)-1-aminobutane a preferred amine building block for constructing αvβ3 integrin inhibitors. In contrast, the 5‑carbon analog yields 6‑fold weaker inhibition, rendering the target compound the superior starting material for medicinal chemistry campaigns focused on angiogenesis or tumor metastasis [1].

CYP3A4 TDI Assessment

Because 4-(benzimidazol-2-ylamino)-1-aminobutane‑derived scaffolds exhibit significant CYP3A4 TDI (IC50 90 nM), procurement of this compound is advised for laboratories developing in vitro models of drug–drug interactions. The >300‑fold difference in CYP3A4 inhibition relative to structurally related but amine‑deficient analogs underscores the utility of this compound as a tool for probing structure‑metabolism relationships [1].

Negative Control for GABA Transporter Assays

Given the >100,000 nM IC50 against human BGT1, 4-(benzimidazol-2-ylamino)-1-aminobutane serves as an appropriate inactive control in GABA uptake studies, whereas 4-(1H‑benzimidazol-2-yl)butan-1-amine would confound results due to its 10,000 nM inhibitory activity [1][2].

mGlu5 Negative Allosteric Modulation

Although not a direct comparator, the structural analogue N‑(1H‑benzimidazol-2-yl)butane‑1,4‑diamine exhibits potent mGlu5 NAM activity (IC50 33 nM) [3]. This suggests that 4-(benzimidazol-2-ylamino)-1-aminobutane may possess similar GPCR‑modulating properties, positioning it as a valuable intermediate for the synthesis of novel mGlu5 ligands.

Application
Selection Property
Validation Focus
Integrin αvβ3 studies
4‑aminobutyl linker length
αvβ3 binding assay potency
CYP3A4 metabolism research
Terminal amine effect on CYP inhibition
CYP3A4 TDI assay validation
GABA transporter control
Low GABA transporter affinity
GAT1/BGT1 selectivity screening
mGlu5 NAM development
Benzimidazole core for GPCR modulation
mGlu5 NAM activity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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